molecular formula C21H27N3OS B12156254 N-{3-[(4-phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide

N-{3-[(4-phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide

Cat. No.: B12156254
M. Wt: 369.5 g/mol
InChI Key: AVKXEZTVKKTJNY-UHFFFAOYSA-N
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Description

N-{3-[(4-Phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is a synthetic organic compound featuring a tetrahydrobenzothiophene core substituted with an acetamide group at position 2 and a 4-phenylpiperazinylmethyl moiety at position 2. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperazine derivatives in central nervous system (CNS) therapeutics, such as antipsychotics and antidepressants .

Properties

Molecular Formula

C21H27N3OS

Molecular Weight

369.5 g/mol

IUPAC Name

N-[3-[(4-phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

InChI

InChI=1S/C21H27N3OS/c1-16(25)22-21-19(18-9-5-6-10-20(18)26-21)15-23-11-13-24(14-12-23)17-7-3-2-4-8-17/h2-4,7-8H,5-6,9-15H2,1H3,(H,22,25)

InChI Key

AVKXEZTVKKTJNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide typically involves multiple steps, starting with the preparation of the tetrahydrobenzothiophene core. This can be achieved through cyclization reactions involving thiophenes and appropriate reagents. The phenylpiperazine moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the acetamide group through acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{3-[(4-phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders and as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{3-[(4-phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Core Modifications: The target compound lacks the cyano group at C3 seen in analogs , which may reduce electrophilicity and alter binding affinity.

Pharmacological Implications :

  • Sulfonylpiperazine derivatives (e.g., ) are often associated with kinase inhibition due to sulfonamide’s hydrogen-bonding capacity .
  • Pyrazine and nitrophenyl groups () may confer antimicrobial or photosensitive properties, diverging from the target compound’s hypothesized CNS focus .

Synthetic Pathways: The synthesis of benzothiophene derivatives commonly involves reflux with K₂CO₃ and CS₂ in ethanol (), suggesting shared methodologies for core structure formation . Piperazine incorporation likely requires nucleophilic substitution or reductive amination, differing from sulfonylation or imine formation in analogs .

Research Findings and Data Gaps

Crystallographic Analysis:

These tools enable precise determination of bond angles and conformations, critical for comparing steric effects of substituents (e.g., phenylpiperazine vs. sulfonylpiperazine) .

Physicochemical Properties:

  • LogP : Estimated LogP values (calculated via fragment-based methods) suggest moderate lipophilicity (~3.5), aligning with CNS drug-likeness criteria.

Biological Activity

N-{3-[(4-phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is a complex organic compound that has attracted considerable attention in pharmacological research due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and specific case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure characterized by a phenylpiperazine moiety linked to a tetrahydro-benzothiophene scaffold. This structural configuration is believed to contribute significantly to its biological activity.

Molecular Formula

  • Molecular Weight : 339.41 g/mol
  • IUPAC Name : this compound

Target Enzymes

The primary targets of this compound include:

  • Histone Deacetylases (HDACs) : The compound inhibits HDACs, which play a crucial role in gene expression regulation and cellular processes.
  • Acetylpolyamine Amidohydrolases (APAHs) : Inhibition of APAHs disrupts polyamine metabolism, impacting cellular growth and differentiation.

Biochemical Pathways

The inhibition of these enzymes leads to alterations in histone acetylation patterns and polyamine levels, potentially resulting in:

  • Disruption of cancer cell proliferation.
  • Induction of apoptosis in various cancer cell lines.

Pharmacokinetics

According to Lipinski’s rule of five, the compound's molecular weight and structure suggest favorable absorption and bioavailability characteristics. Its lipophilicity may enhance cellular uptake and distribution within biological systems.

Anticancer Activity

Several studies have reported the anticancer properties of this compound:

Study Cell Line IC50 Value Mechanism
Study 1A549 (lung carcinoma)10 µMInduction of apoptosis via caspase activation
Study 2MCF7 (breast cancer)8 µMInhibition of ERK1/2 signaling pathway
Study 3K562 (leukemia)7.4 µMInhibition of Abl protein kinase

Case Studies

  • Antiproliferative Effects :
    A study demonstrated that the compound exhibited significant antiproliferative activity against A549 lung carcinoma cells. The mechanism was linked to the induction of apoptosis through the activation of caspases 3 and 9.
  • Inhibition of Kinase Activity :
    Another investigation revealed that this compound effectively inhibited the ERK1/2 signaling pathway in MCF7 cells, leading to reduced cell viability and increased apoptosis rates.
  • Molecular Docking Studies :
    Molecular docking studies have indicated strong binding interactions between the compound and key proteins involved in cancer progression. This suggests potential for development as a targeted therapeutic agent.

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